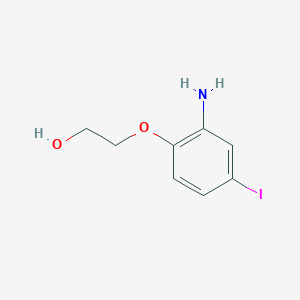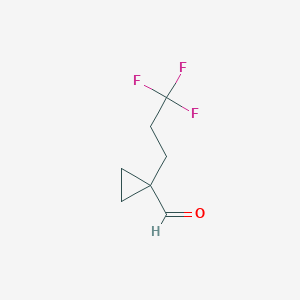
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₇H₉F₃O. It is characterized by the presence of a trifluoropropyl group attached to a cyclopropane ring, which is further connected to a carbaldehyde group.
Vorbereitungsmethoden
The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3,3,3-trifluoropropyl bromide with cyclopropane-1-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. Major products formed from these reactions include trifluoropropyl alcohols, carboxylic acids, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism by which 1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the trifluoropropyl group can influence the reactivity and stability of the compound, while the aldehyde group serves as a reactive site for further transformations. Molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(3,3,3-Trifluoropropyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carbaldehyde: This compound has a trifluoromethyl group instead of a trifluoropropyl group, leading to differences in reactivity and applications.
Cyclopropane, (1,3-dibromopropyl)-: This compound contains bromine atoms instead of fluorine, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its trifluoropropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H9F3O |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
1-(3,3,3-trifluoropropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)4-3-6(5-11)1-2-6/h5H,1-4H2 |
InChI-Schlüssel |
XHHOQPQRHBZONJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



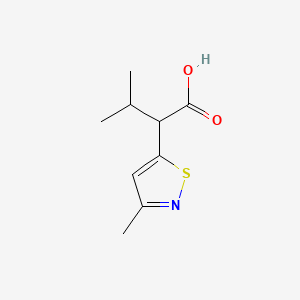
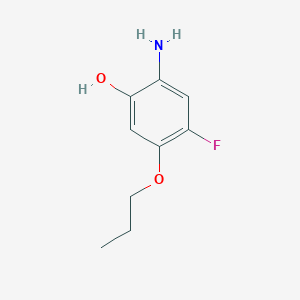
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
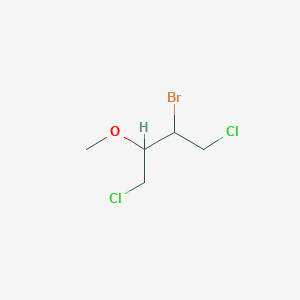
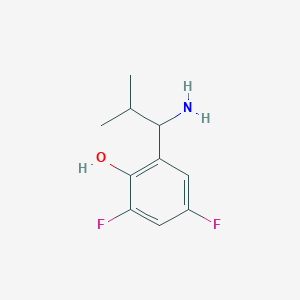
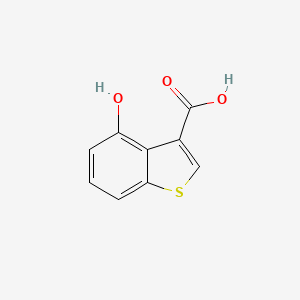


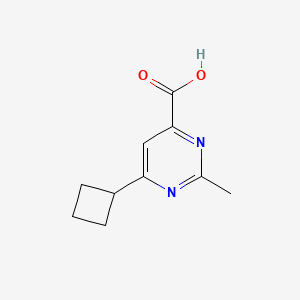
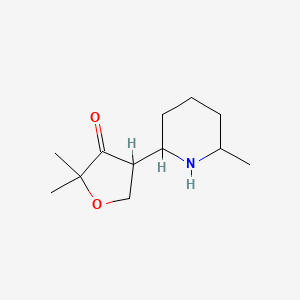
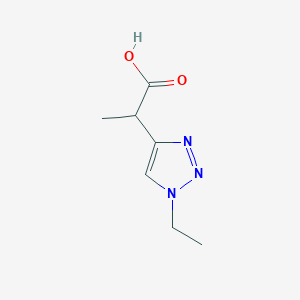
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
